![molecular formula C17H27N3O2 B5660194 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex molecules involving imidazole rings, similar to the component in the queried compound, often utilizes transition metal catalysis or metal-free approaches for functionalization. The focus on imidazo[1,2-a]pyridines, for instance, reveals a broad interest in developing novel methods for synthesis and functionalization due to their significant medicinal properties (Shankar et al., 2023). These methods can potentially be applied or adapted for the synthesis of the compound , given the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and pyrrolidinol components is of great interest due to their wide range of biological activities. The structure-activity relationship (SAR) is crucial in understanding how variations in the molecular structure can affect biological efficacy and interactions with biological targets. Research on similar scaffolds, such as pyrazolo[3,4-b]pyridine, emphasizes the versatility of these structures in binding to various enzymes and receptors, suggesting that detailed structural analysis of our compound could reveal significant biological potential (Wenglowsky, 2013).
Chemical Reactions and Properties
Imidazole and pyrrolidinol derivatives exhibit a wide range of chemical reactivities, including participation in C-H functionalization and acting as precursors in the synthesis of heterocyclic compounds. These functionalities enable the construction of complex molecular architectures and are indicative of the reactive nature of compounds containing these moieties (Gomaa & Ali, 2020). Understanding these chemical properties is vital for manipulating the compound for specific synthetic or medicinal applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of heterocyclic compounds like imidazoles and pyrrolidinols are influenced by their molecular structure. While specific data on the queried compound was not available, studies on related compounds suggest that modifications to the heterocyclic core or side chains can significantly alter these physical properties, affecting their pharmacokinetic profiles and material applications (Boča et al., 2011).
Chemical Properties Analysis
The chemical properties of imidazole and pyrrolidinol derivatives, including their acid-base behavior, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding, play a crucial role in their biological activity and interaction with biological macromolecules. Studies on related compounds highlight the importance of these properties in drug design and synthetic chemistry (Petri et al., 2021).
Propriétés
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-(2-methylimidazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-11-20(12-17(13,22)15-5-3-6-15)16(21)7-4-9-19-10-8-18-14(19)2/h8,10,13,15,22H,3-7,9,11-12H2,1-2H3/t13-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZTVINKDTUMHO-DYVFJYSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

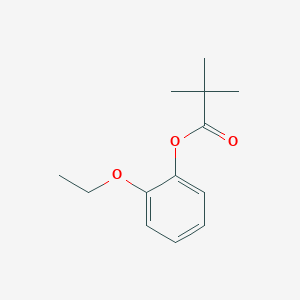
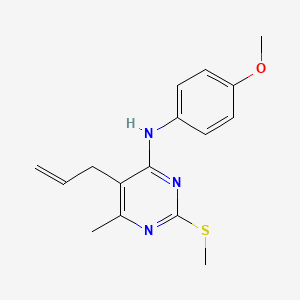
![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)
![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)
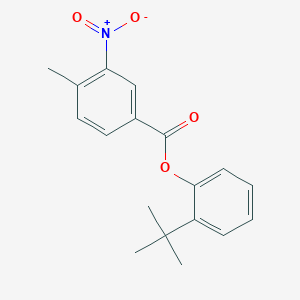
![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)
![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)
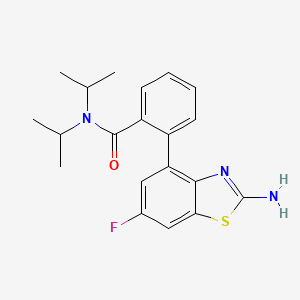
![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)
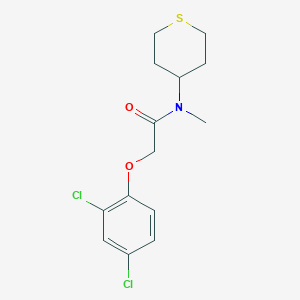
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)
